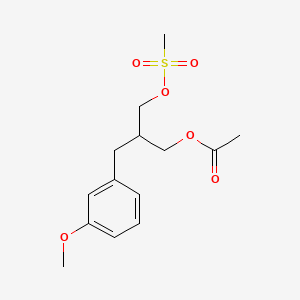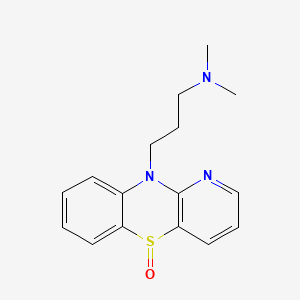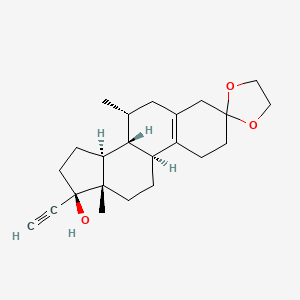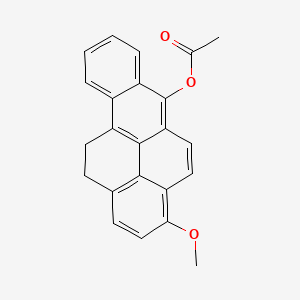
Estradiol 17-Valerate-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estradiol 17-Valerate-d9 is a deuterium-labeled synthetic estrogen. It is a derivative of estradiol valerate, where nine hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of estradiol valerate, as well as in hormone replacement therapy and other medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Estradiol 17-Valerate-d9 involves the esterification of estradiol with valeric acid, where deuterium is incorporated into the valeric acid moiety. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The use of deuterated reagents is crucial to achieve the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions: Estradiol 17-Valerate-d9 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the estradiol moiety can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group in the valerate ester can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under anhydrous conditions.
Substitution: Nucleophiles like alcohols or amines can be used in the presence of a base or acid catalyst
Major Products Formed:
Oxidation: Formation of estrone or estradiol-17-carboxylic acid.
Reduction: Formation of estradiol-17-alcohol.
Substitution: Formation of various estradiol ester derivatives
Scientific Research Applications
Estradiol 17-Valerate-d9 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies of metabolic pathways and pharmacokinetics due to its deuterium labeling.
Biology: Employed in studies of estrogen receptor interactions and hormone signaling pathways.
Medicine: Investigated for its potential in hormone replacement therapy and treatment of estrogen-related disorders.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes for hormone-based drugs .
Mechanism of Action
Estradiol 17-Valerate-d9 exerts its effects by binding to estrogen receptors (ERα and ERβ) in various tissues, including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain. Upon binding, it activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. This results in a wide range of physiological effects, including regulation of reproductive functions, maintenance of bone density, and modulation of lipid metabolism .
Comparison with Similar Compounds
Estradiol 17-Valerate-d9 is unique due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:
Estradiol Valerate: The non-deuterated form, commonly used in hormone replacement therapy.
Estradiol Acetate: Another ester derivative of estradiol, used for similar medical applications.
Estradiol Benzoate: A shorter-chain ester of estradiol, also used in hormone therapy
This compound stands out due to its enhanced stability and distinct isotopic signature, making it a valuable tool in pharmacokinetic and metabolic studies .
Properties
CAS No. |
1316648-98-2 |
|---|---|
Molecular Formula |
C23H32O3 |
Molecular Weight |
365.561 |
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,4,4,5,5,5-nonadeuteriopentanoate |
InChI |
InChI=1S/C23H32O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1/i1D3,3D2,4D2,5D2 |
InChI Key |
RSEPBGGWRJCQGY-NLDCXAQVSA-N |
SMILES |
CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Synonyms |
(17β)-Estra-1,3,5(10)-triene-3,17-diol 17-Pentanoate-d9; Estradiol Valerate-d9; 3-Hydroxy-17β-(valeroyl-d9)oxyestra-1,3,5(10)-triene; Atladiol-d9; Climaval-d9; Deladiol; -d9 Delestrogen-d9; Delestrogen 4x-d9; Estradiol 17β-Valerate-d9; Estradiol Valer |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexahydropyrido[2,1-c][1,4]oxazin-9(6H)-one](/img/structure/B588192.png)





